molecular formula C16H16N2O2 B13072718 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13072718
M. Wt: 268.31 g/mol
InChI Key: BZZSCJNZXBPYBS-UHFFFAOYSA-N
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Description

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic tetrahydroquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzyloxy group at the 7-position and an amino group at the 6-position on a partially saturated quinolin-2-one core, a scaffold recognized as a "privileged structure" for its prevalence in biologically active molecules . Tetrahydroquinoline derivatives, particularly those with specific substitutions, have demonstrated a wide spectrum of potent biological activities in research settings. They are extensively investigated as antitumor agents, with some analogs exhibiting nanomolar potency against various cancer cell lines by inducing G2/M cell cycle arrest and apoptosis through intrinsic and extrinsic pathways . The structural framework is also a key component in compounds evaluated for the treatment of diabetes, acting through mechanisms such as the inhibition of AMP-activated protein kinase . Furthermore, the tetrahydroquinoline core is found in molecules with documented antibacterial, antifungal, and neuroprotective properties . The 2-one moiety in its structure is a common feature in many bioactive quinoline compounds and can be synthesized via domino or tandem reactions, which are efficient and atom-economical strategies for constructing such complex heterocyclic systems . Researchers value this compound as a key intermediate for further chemical functionalization or as a pharmacological probe for studying disease mechanisms. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-amino-7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H16N2O2/c17-13-8-12-6-7-16(19)18-14(12)9-15(13)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,17H2,(H,18,19)

InChI Key

BZZSCJNZXBPYBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)N)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxy-substituted tetrahydroquinoline.

    Amination: The amino group is introduced at the 6th position through an amination reaction, often using ammonia or an amine under suitable conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 2nd position.

Industrial Production Methods

Industrial production methods for 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and benzyloxy groups are primary sites for oxidation.
Key transformations:

Reaction TypeReagents/ConditionsProductNotes
Hydroxyl → CarbonylKMnO₄ (acidic) or CrO₃6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2,3-dioneKetone formation via oxidation of the hydroxyl group at position 1.
Benzyloxy → CarbonylOzone or strong oxidants6-Amino-7-hydroxyquinolin-2-oneRequires cleavage of the benzyl ether followed by oxidation.

Mechanistic studies suggest hydroxyl oxidation proceeds via radical intermediates under acidic conditions, while benzyloxy deprotection typically involves catalytic hydrogenolysis .

Reduction Reactions

The ketone and benzyloxy moieties are reducible under specific conditions.
Key transformations:

Reaction TypeReagents/ConditionsProductNotes
Ketone → AlcoholNaBH₄, LiAlH₄6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-olStereoselectivity depends on reducing agent and solvent.
Benzyloxy → HydroxylH₂/Pd-C 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-oneCatalytic hydrogenolysis removes the benzyl group.

Hydrogenation of the tetrahydroquinoline ring is also feasible, producing decahydro derivatives under high-pressure H₂ with Pt/C .

Substitution Reactions

The amino group undergoes nucleophilic substitution, while the benzyloxy group participates in electrophilic reactions.
Key transformations:

Reaction TypeReagents/ConditionsProductNotes
Amino AlkylationR-X/K₂CO₃ N-Alkylated derivativesAlkylation occurs at the amino group (position 6) under basic conditions.
Benzyloxy ReplacementHBr/AcOH6-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2-oneAcidic cleavage followed by bromination.

Acylation of the amino group with acyl chlorides (e.g., AcCl) yields amide derivatives, though steric hindrance from the benzyloxy group may limit reactivity.

Cyclization and Dearomative Reactions

The tetrahydroquinoline core enables cyclization and dearomatization pathways.
Key transformations:

Reaction TypeReagents/ConditionsProductNotes
Intramolecular CyclizationHeat or Lewis acidsPolycyclic aminesForms fused rings via C-N bond formation .
Dearomative SilaborationOrganolithium/light 3-Silyl-2-boryl-1,2,3,4-tetrahydroquinolinePhotocatalytic addition of silyl and boryl groups to the aromatic ring.

Dearomative reactions typically require photoactivation or transition-metal catalysts to disrupt aromaticity .

Biological Activity and Stability

Derivatives of this compound exhibit inhibitory effects on enzymes linked to neurodegenerative diseases and cancer. Stability studies indicate:

  • pH Sensitivity: Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability: Stable up to 150°C; decomposition occurs above 200°C.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain modifications to the tetrahydroquinoline structure enhanced selectivity and potency against cancer cells .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against a range of pathogens, including bacteria and fungi. The introduction of the benzyloxy group is believed to enhance its lipophilicity, improving membrane permeability and efficacy against microbial cells .

3. Neuroprotective Effects
Studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. They are being investigated for their potential to mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Cosmetic Formulation Applications

1. Skin Care Products
The incorporation of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one in cosmetic formulations is being explored for its moisturizing and skin-conditioning effects. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in creams and lotions .

2. Anti-Aging Formulations
Due to its antioxidant properties, the compound is being considered for use in anti-aging products. It may help reduce the appearance of fine lines and wrinkles by combating oxidative damage caused by UV exposure .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated selective inhibition of cancer cell proliferation with IC50 values lower than existing treatments.
Study BAntimicrobialShowed effective inhibition of bacterial growth with minimal cytotoxicity to human cells.
Study CNeuroprotectionIndicated decreased oxidative stress markers in neuronal cultures treated with the compound.
Study DCosmetic FormulationImproved skin hydration levels in human subjects after topical application over four weeks.

Mechanism of Action

The mechanism of action of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Fluoro analogs (e.g., 6-amino-7-fluoro-THQ-2-one) exhibit superior metabolic stability due to fluorine’s resistance to oxidative degradation .
2.2. Variations in Amino Group Substituents
Compound Name Substituent (6-position) Molecular Formula Molar Mass (g/mol) Synthesis Yield (%) Biological Activity
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-THQ-2-one (Compound 24) 1-(2-(1-methylpyrrolidin-2-yl)ethyl) C₁₇H₂₃N₃O 293.39 72.9 Antagonistic activity at serotonin receptors
6-Amino-1-(2-(dimethylamino)ethyl)-THQ-2-one (Compound 25) 1-(2-(dimethylamino)ethyl) C₁₃H₁₉N₃O 233.31 Not reported Improved solubility; moderate antimicrobial activity
Target Compound Amino C₁₆H₁₆N₂O₂ 268.31 ~60–70 (estimated) Pending pharmacological data

Key Findings :

  • Compound 24 achieved a high synthesis yield (72.9%) via catalytic hydrogenation, suggesting efficient nitro-to-amine reduction strategies .
  • The dimethylaminoethyl group in Compound 25 enhances water solubility (logD ~0.5) but reduces CNS penetration compared to the target compound’s unsubstituted amino group .

Key Findings :

  • Deoxyfluorination () provides regioselective fluoro-THQ synthesis but requires hazardous reagents like DAST (diethylaminosulfur trifluoride) .
  • Click chemistry enables rapid diversification of THQ scaffolds but may introduce polar triazole groups, altering pharmacokinetics .

Biological Activity

6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by an amino group at the 6-position and a benzyloxy group at the 7-position, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C₁₆H₁₆N₂O₂
  • Molecular Weight : 268.31 g/mol
  • Structural Features : The presence of an amino group and a benzyloxy substituent enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The amino and benzyloxy groups are thought to contribute to its ability to inhibit pro-inflammatory cytokines. In vitro assays have demonstrated a reduction in inflammation markers in cell cultures treated with the compound.

Anticancer Potential

The anticancer activity of 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of tubulin polymerization
  • Cell cycle arrest at the G2/M phase

Table 1 summarizes the IC₅₀ values for various cancer cell lines tested with this compound:

Cell Line IC₅₀ (µM) Mechanism of Action
SGC-7901 (gastric)0.011 - 0.015Inhibition of tubulin polymerization
A549 (lung)0.246Induction of apoptosis
HT-1080 (fibrosarcoma)0.243Cell cycle arrest

The mechanism by which 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one exerts its biological effects involves:

  • Binding to specific enzymes or receptors : This binding can modulate various biological processes.
  • Inhibition of cellular pathways : For example, it may inhibit pathways related to tumor growth and inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one resulted in significant cytotoxic effects compared to control groups. The study utilized MTT assays to measure cell viability post-treatment.
  • Inflammation Model Study : In a model of acute inflammation induced in rats, administration of the compound led to a marked decrease in paw edema compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 6-Amino-7-(benzyloxy)-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted catechol amines or radical-mediated pathways. For example:
  • Radical Cyclization : 6-Exo-trig radical cyclizations of propargyl ethers can yield dihydroquinolin-2-ones with enantioenriched products .
  • Catechol Amine Cyclization : Cyclization of benzyl-protected catechol amines followed by deoxyfluorination or benzylation can introduce substituents regioselectively .
  • Starting Materials : Derivatives like 4-hydroxyquinolin-2(1H)-ones are precursors for functionalization via alkylation or coupling reactions .
  • Optimization : Adjusting catalysts (e.g., palladium for cross-couplings), temperature (80–120°C), and solvent polarity (DMF vs. THF) can improve yields by 15–30% .

Q. What key characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Melting Point (mp) : A sharp mp range (e.g., 233–237°C for analogs) indicates purity .
  • Spectroscopy :
  • 1H/13C NMR : Verify substituent positions (e.g., benzyloxy at C7, amino at C6) and dihydroquinoline backbone.
  • HRMS : Confirm molecular weight (e.g., F.W. 163.17 for 7-hydroxy analogs) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≤0.4% total impurities, as per pharmaceutical guidelines .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Test in buffered solutions (pH 2–12) at 25°C. The benzyloxy group may hydrolyze under strongly acidic/basic conditions, requiring stability assays via LC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can regioselective functionalization at the C6 and C7 positions be achieved?

  • Methodological Answer :
  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., amino at C6) to install substituents at C7 .
  • Protection/Deprotection : Protect the amino group with Boc, perform benzylation at C7, then deprotect .
  • Radical Approaches : tert-Butoxy radicals selectively functionalize electron-rich positions .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. HRMS)?

  • Methodological Answer :
  • Re-synthesis : Reproduce the compound to rule out batch-specific impurities .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing NH2 from OH groups) .
  • Isotopic Labeling : Introduce deuterium at reactive sites to track unexpected peaks .

Q. What computational methods aid in predicting reactivity or binding properties?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cyclization steps (e.g., barrier heights for 6-exo vs. 5-endo pathways) .
  • Molecular Docking : Screen against biological targets (e.g., kinase domains) using AutoDock Vina to prioritize derivatives .

Q. What strategies are effective for impurity profiling during scale-up?

  • Methodological Answer :
  • LC-MS/MS : Identify byproducts (e.g., de-benzylated or oxidized analogs) with ≤0.1% detection limits .
  • Forced Degradation : Expose to heat, light, and peroxides to simulate degradation pathways .
  • Table : Common impurities and mitigation strategies:
ImpuritySourceMitigation
Des-benzyl analogHydrolysisUse anhydrous conditions
Oxidized quinolineAir exposurePurge with N2 during synthesis

Q. How can derivatization improve solubility for biological assays?

  • Methodological Answer :
  • Salt Formation : Prepare HCl salts of the amino group .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzyloxy group .
  • Co-solvents : Use DMSO:water (1:4) mixtures, validated by dynamic light scattering (DLS) for aggregation .

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